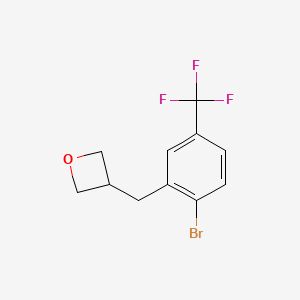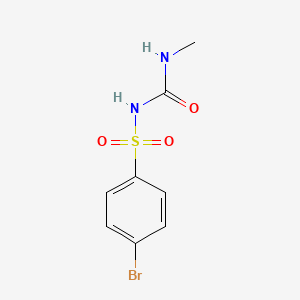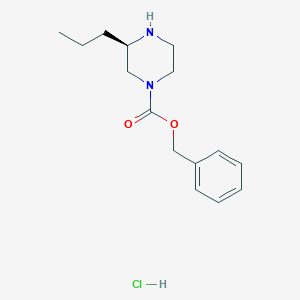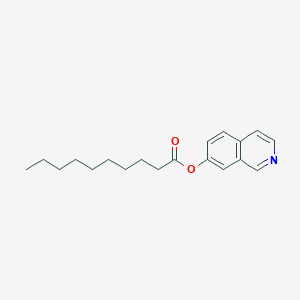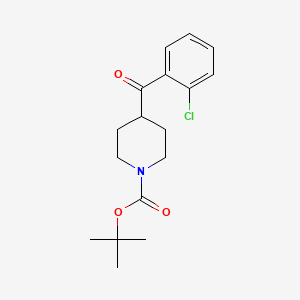
tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is an organic compound that belongs to the class of dioxanes. This compound is characterized by its complex structure, which includes a tert-butyl group, a benzyloxyethyl group, and a dioxane ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. The process begins with the preparation of the dioxane ring, followed by the introduction of the benzyloxyethyl group and the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Safety protocols are strictly followed to handle the chemicals and reaction conditions involved.
化学反応の分析
Types of Reactions: tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of nucleophiles or electrophiles.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study its effects on different biological systems. It may be used to investigate enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological targets to develop new drugs.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique structure makes it valuable for creating specialized materials.
作用機序
The mechanism of action of tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- tert-butyl cyanoacetate
- tert-butyl (cyanoMethyl)carbaMate
Comparison: While tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate shares some structural similarities with these compounds, it is unique in its specific functional groups and dioxane ring. This uniqueness gives it distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
特性
分子式 |
C21H32O5 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
tert-butyl 2-[(4R,6R)-2,2-dimethyl-6-(2-phenylmethoxyethyl)-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C21H32O5/c1-20(2,3)26-19(22)14-18-13-17(24-21(4,5)25-18)11-12-23-15-16-9-7-6-8-10-16/h6-10,17-18H,11-15H2,1-5H3/t17-,18-/m1/s1 |
InChIキー |
DRDTYIQRNOSEMB-QZTJIDSGSA-N |
異性体SMILES |
CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CCOCC2=CC=CC=C2)C |
正規SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCOCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






